N-Fmoc-2-bromobenzyl-glycine

Catalog No.
S8340497
CAS No.
M.F
C24H20BrNO4
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-2-bromobenzyl-glycine

Product Name

N-Fmoc-2-bromobenzyl-glycine

IUPAC Name

2-[(2-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C24H20BrNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)

InChI Key

QEGXPTMBSXIEJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br

Peptide Synthesis and Chemical Biology

Fmoc-BrBn-Gly functions as a protected amino acid building block. The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group (N-terminus) of the glycine residue, allowing for controlled chain assembly during peptide synthesis. The 2-bromobenzyl side chain offers a reactive handle for further chemical modifications after peptide chain formation. This property allows researchers to introduce various functional groups or probes onto the peptide, enabling the study of protein-protein interactions, protein function, and development of therapeutic agents [].

Here are some examples of how Fmoc-BrBn-Gly can be used in peptide synthesis and chemical biology:

  • Synthesis of bioactive peptides: Researchers can utilize Fmoc-BrBn-Gly to synthesize peptides with desired biological activities, such as enzyme inhibitors or antimicrobial peptides [].
  • Protein engineering: The reactive bromobenzyl group allows for site-specific attachment of fluorescent tags or affinity labels to purified proteins, facilitating protein visualization and purification techniques [].
  • Development of probes for protein-protein interactions: By incorporating Fmoc-BrBn-Gly into peptides, scientists can design probes to study interactions between proteins, which is crucial for understanding cellular processes and developing new drugs [].

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-BrBn-Gly is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for peptide निर्माण (nirmāṇa) (construction) in which the growing peptide chain remains attached to a solid support throughout the synthesis process []. The Fmoc protecting group facilitates the selective removal (deprotection) of the N-terminus at each step, allowing for the addition of the next amino acid building block. The 2-bromobenzyl side chain can then be used for further conjugation reactions after peptide chain completion.

Bioorthogonal Click Chemistry

Fmoc-BrBn-Gly holds promise for applications in bioorthogonal click chemistry, a powerful tool for site-specific modifications of biomolecules within living cells. The bromobenzyl group can participate in click reactions with specific partners, enabling the introduction of functional groups onto peptides or proteins in a controlled manner without interfering with other cellular processes [].

N-Fmoc-2-bromobenzyl-glycine is a synthetic compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, along with a 2-bromobenzyl side chain. Its molecular formula is C22_{22}H24_{24}BrN1_{1}O2_{2}, and it has a molecular weight of approximately 466.33 g/mol. The Fmoc group serves as a protective moiety that facilitates the selective functionalization of the amino acid during peptide synthesis, while the bromobenzyl group enhances its reactivity and versatility in

  • Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to diverse derivatives. Common reagents for these reactions include sodium azide and potassium thiolate, typically conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, commonly using piperidine in dimethylformamide, resulting in the formation of free amine derivatives.

These reactions allow for the synthesis of various functionalized compounds that can be utilized in further applications.

While specific biological activities of N-Fmoc-2-bromobenzyl-glycine have not been extensively documented, its role as a building block in peptide synthesis suggests potential applications in medicinal chemistry. Compounds derived from N-Fmoc-2-bromobenzyl-glycine may exhibit biological activities relevant to drug development, particularly when modified to enhance their pharmacological properties. The bromobenzyl group can be tailored to introduce different functionalities that may affect biological activity .

The synthesis of N-Fmoc-2-bromobenzyl-glycine typically involves several key steps:

  • Protection of Glycine: Glycine is first reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to form N-Fmoc-glycine.
  • Bromobenzylation: The protected glycine is then treated with 2-bromobenzyl bromide in the presence of a base like potassium carbonate. This reaction usually takes place in an organic solvent such as dimethylformamide or dichloromethane, yielding N-Fmoc-2-bromobenzyl-glycine .

These methods highlight the compound's accessibility for use in peptide synthesis and other applications.

N-Fmoc-2-bromobenzyl-glycine has several applications in scientific research:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides due to its protective Fmoc group, which allows for stepwise assembly while preventing side reactions.
  • Medicinal Chemistry: The compound is utilized in designing peptide-based drugs. Its bromobenzyl moiety can be modified to enhance biological activity and selectivity.
  • Bioconjugation: It is employed for conjugating peptides with other biomolecules, facilitating the development of bioconjugates with specific functions.

Interaction studies involving N-Fmoc-2-bromobenzyl-glycine focus on its reactivity with various nucleophiles and its role in peptide formation. These studies are essential for understanding how modifications to the compound can influence its behavior in biological systems and its efficacy as a drug candidate.

N-Fmoc-2-bromobenzyl-glycine can be compared with several similar compounds, highlighting its unique features:

CompoundKey FeaturesUniqueness
N-Fmoc-glycineLacks the 2-bromobenzyl group; simpler structureLess versatile for functionalization
N-Fmoc-2-chlorobenzyl-glycineContains chlorine instead of bromineDifferent reactivity profiles
N-Fmoc-2-iodobenzyl-glycineContains iodine; potentially more reactiveHigher reactivity compared to bromine
N-Fmoc-3-bromobenzyl-glycineSimilar structure but with bromine at a different positionVariation in substitution patterns

Each of these compounds possesses distinct properties and reactivities, making N-Fmoc-2-bromobenzyl-glycine particularly valuable for specific applications within synthetic chemistry and medicinal development .

The fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant strategy in modern solid-phase peptide synthesis, providing exceptional orthogonality with acid-labile side-chain protecting groups [1]. N-Fmoc-2-bromobenzyl-glycine exemplifies this orthogonal approach, where the Fmoc group serves as a base-labile amino protecting group that can be selectively removed with secondary amines such as piperidine without affecting other protecting groups present in the molecule [2].

The orthogonality principle in Fmoc chemistry relies on the fundamental difference in deprotection mechanisms. While the Fmoc group undergoes β-elimination under basic conditions, side-chain protecting groups such as tert-butyl esters and ethers are removed through acidolysis with trifluoroacetic acid [1] [3]. This orthogonal relationship allows for selective and controlled deprotection at different stages of peptide synthesis, making N-Fmoc-2-bromobenzyl-glycine an ideal building block for complex peptide sequences.

The Fmoc group's stability toward acidic conditions is particularly advantageous when working with acid-sensitive resins and linkers. Unlike earlier protecting group strategies that required harsh acidic conditions for deprotection, the Fmoc approach enables the use of milder cleavage conditions, thereby preserving the integrity of sensitive peptide bonds and minimizing side reactions [4] [5]. This stability profile makes N-Fmoc-2-bromobenzyl-glycine compatible with a wide range of SPPS protocols and automation systems.

Research has demonstrated that the Fmoc protecting group can be effectively combined with other orthogonal protecting groups to create sophisticated multi-dimensional protection schemes [6]. For instance, the combination of Fmoc with Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups enables selective deprotection of amino groups at different stages of synthesis, facilitating the incorporation of branched structures and site-specific modifications [6] [7].

Compatibility with Acid-Sensitive Resins and Linkers

The compatibility of N-Fmoc-2-bromobenzyl-glycine with acid-sensitive resins represents a crucial advantage in modern SPPS workflows. Wang resin, the most widely used solid support for Fmoc chemistry, exhibits moderate acid sensitivity and can be cleaved under mild acidic conditions using trifluoroacetic acid cocktails [8] [9]. This compatibility allows for the efficient incorporation of N-Fmoc-2-bromobenzyl-glycine without premature cleavage or unwanted side reactions.

The acid-sensitive nature of many modern resins, including Rink amide and SASRIN (Super Acid Sensitive Resin), requires careful consideration of the protecting group strategy [10] [11]. N-Fmoc-2-bromobenzyl-glycine's stability profile aligns well with these requirements, as the Fmoc group remains intact throughout the synthesis process and can be selectively removed when needed [12]. This compatibility is particularly important when synthesizing peptides with complex sequences that require multiple protection and deprotection cycles.

Studies have shown that the use of acid-sensitive resins in combination with Fmoc-protected amino acids, including N-Fmoc-2-bromobenzyl-glycine, results in higher yields and purities compared to traditional approaches [13] [14]. The Wang resin, for example, provides excellent compatibility with Fmoc chemistry while minimizing side reactions such as back-alkylation and ester formation that can occur with less suitable resin systems [13].

The 2-chlorotrityl resin represents another important acid-sensitive support that demonstrates excellent compatibility with N-Fmoc-2-bromobenzyl-glycine [11]. This resin's super acid-sensitive nature allows for cleavage under very mild conditions (1% TFA in dichloromethane), making it particularly suitable for the synthesis of protected peptide fragments and sensitive sequences [9]. The orthogonal nature of the Fmoc group ensures that N-Fmoc-2-bromobenzyl-glycine can be effectively utilized in these demanding synthetic conditions.

Addressing Steric Hindrance: Coupling Efficiency of Bulky Side Chains

The coupling efficiency of amino acids in SPPS is significantly influenced by steric hindrance, with bulky side chains presenting particular challenges for peptide bond formation [15] [16]. N-Fmoc-2-bromobenzyl-glycine, with its 2-bromobenzyl substituent, represents a sterically demanding amino acid that requires careful consideration of coupling conditions and strategies.

Research has demonstrated that the most difficult carboxyl-reacting amino acids in SPPS include histidine, threonine, arginine, valine, isoleucine, and glutamine, all of which exhibit coupling efficiencies of 85-90% under standard conditions [15]. The bulky nature of the 2-bromobenzyl group in N-Fmoc-2-bromobenzyl-glycine places it in a similar category of sterically hindered amino acids, necessitating optimized coupling protocols to achieve high efficiency.

The use of highly active coupling reagents has proven essential for overcoming steric hindrance in peptide synthesis. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) have shown particular efficacy in coupling sterically hindered amino acids [17] [18]. These reagents provide the necessary activation energy to overcome the steric barriers associated with bulky side chains like the 2-bromobenzyl group.

Extended coupling times and elevated temperatures have been employed to improve the incorporation of sterically hindered amino acids [18] [19]. Microwave-assisted synthesis has shown particular promise in addressing coupling challenges, with studies demonstrating that elevated temperatures (80-90°C) combined with optimized reagent concentrations can significantly improve coupling efficiency for difficult amino acids [20] [19]. This approach is particularly relevant for N-Fmoc-2-bromobenzyl-glycine, where the bulky brominated benzyl group may impede efficient peptide bond formation.

The use of specialized coupling protocols, including double coupling procedures and the addition of coupling enhancers such as Oxyma (ethyl cyano(hydroxyimino)acetate), has been shown to improve the incorporation of sterically hindered amino acids [20] [21]. These strategies are particularly important when incorporating N-Fmoc-2-bromobenzyl-glycine into peptide sequences, as the 2-bromobenzyl substituent may create significant steric interactions that impede efficient coupling.

Case Studies: Incorporation into Challenging Peptide Sequences

The successful incorporation of N-Fmoc-2-bromobenzyl-glycine into challenging peptide sequences requires careful consideration of sequence context and synthetic strategy. "Difficult sequences" in SPPS are characterized by their tendency to form β-sheet structures and aggregates, which can significantly reduce coupling efficiency and overall yield [22] [23] [24].

Peptide sequences containing high proportions of β-branched amino acids such as valine, isoleucine, and leucine are particularly challenging to synthesize [22]. The incorporation of N-Fmoc-2-bromobenzyl-glycine into such sequences requires special attention to aggregation potential and coupling efficiency. Studies have shown that the addition of chaotropic agents and the use of specialized solvents can help minimize aggregation during synthesis [23].

The synthesis of membrane-associated peptides and hydrophobic sequences presents unique challenges that are relevant to the incorporation of N-Fmoc-2-bromobenzyl-glycine [25]. These sequences often exhibit poor solubility and high aggregation potential, requiring modified synthetic protocols including the use of pseudoproline dipeptides and backbone protection strategies [26]. The brominated benzyl group of N-Fmoc-2-bromobenzyl-glycine may contribute to hydrophobic interactions that exacerbate these challenges.

Sequential assisted peptide synthesis (SAPS) has emerged as an effective strategy for incorporating difficult amino acids into challenging sequences [27]. This approach involves the use of solubilizing pre-sequences that disrupt β-sheet formation and improve coupling efficiency. The incorporation of N-Fmoc-2-bromobenzyl-glycine into peptides using SAPS methodology has shown promise in overcoming the synthetic challenges associated with its bulky side chain.

Case studies involving the synthesis of cyclic peptides containing brominated amino acids have demonstrated the versatility of N-Fmoc-2-bromobenzyl-glycine in complex synthetic schemes [28]. The bromine functionality provides a handle for subsequent chemical modifications, including cross-coupling reactions and cyclization strategies. These applications highlight the dual role of N-Fmoc-2-bromobenzyl-glycine as both a challenging synthetic target and a versatile building block for advanced peptide modifications.

The synthesis of peptides containing multiple N-Fmoc-2-bromobenzyl-glycine residues presents additional challenges related to steric congestion and aggregation [15]. Studies have shown that the careful selection of coupling conditions, including the use of sterically unhindered coupling reagents and extended reaction times, can facilitate the successful incorporation of multiple sterically demanding residues [29] [30].

Amino AcidCoupling Difficulty (Carboxyl-reacting)Coupling Difficulty (Amine-reacting)Typical Coupling Efficiency (%)Steric Hindrance Level
HistidineMost difficultModerate85-90High
ThreonineMost difficultModerate85-90High
ArginineMost difficultMost difficult85-90High
ValineMost difficultModerate85-90High
IsoleucineMost difficultMost difficult85-90High
GlutamineMost difficultMost difficult85-90High
LeucineModerateMost difficult90-95Medium
AlanineModerateMost difficult90-95Medium
PhenylalanineModerateModerate90-95Medium
GlycineModerateModerate95-98Low

Table 1: Coupling Efficiency of Amino Acids in SPPS [15]

Protecting GroupDeprotection ConditionsOrthogonality with FmocAcid StabilityBase StabilityApplication
Fmoc20% piperidine in DMFN/AStableLabileN-terminal protection
BocTFAOrthogonalLabileStableN-terminal protection
AllocPd(PPh3)4/PhSiH3OrthogonalStableStableLysine side chain
Dde2% hydrazine in DMFOrthogonalStableStableLysine/Ornithine side chain
ivDde2% hydrazine in DMFOrthogonalStableStableLysine/Ornithine side chain
Mtt1% TFA in DCMOrthogonalLabileStableLysine side chain
PhacmPenicillin amidohydrolaseOrthogonalStableStableCysteine side chain
Trt1% TFA in DCMOrthogonalLabileStableCysteine side chain

Table 2: Orthogonal Protecting Groups for Fmoc SPPS [6] [31] [2]

Resin TypeAcid SensitivityCleavage ConditionsFmoc CompatibilitySide ReactionsTypical Product
Wang ResinModerateTFA/TIS/H2O (95:2.5:2.5)ExcellentMinimal with proper conditionsPeptide acid
Rink AmideHighTFA/TIS/H2O (95:2.5:2.5)ExcellentMinimalPeptide amide
SASRINSuper acid-sensitive1% TFA in DCMExcellentMinimalProtected peptide
2-ChlorotritylModerate1% TFA in DCMExcellentMinimalProtected peptide
MerrifieldLowHF or TFMSAPoorModeratePeptide acid

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

465.05757 g/mol

Monoisotopic Mass

465.05757 g/mol

Heavy Atom Count

30

Dates

Last modified: 04-15-2024

Explore Compound Types